3,4,5-trimethoxy-N-[2-methoxy-5-methyl-4-(1H-pyrrol-1-yl)phenyl]benzamide
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Overview
Description
3,4,5-trimethoxy-N-[2-methoxy-5-methyl-4-(1H-pyrrol-1-yl)phenyl]benzamide is a synthetic organic compound that features a trimethoxyphenyl group, a methoxy-methyl-pyrrole moiety, and a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-[2-methoxy-5-methyl-4-(1H-pyrrol-1-yl)phenyl]benzamide typically involves the following steps:
Formation of the Trimethoxybenzoyl Chloride: This is achieved by reacting 3,4,5-trimethoxybenzoic acid with thionyl chloride.
Coupling with Pyrrole Derivative: The trimethoxybenzoyl chloride is then reacted with a pyrrole derivative in the presence of a base such as triethylamine to form the desired benzamide.
Industrial Production Methods
For industrial-scale production, the process may involve:
Aromatic Substitution: Using p-cresol as a starting material, followed by bromination and nucleophilic substitution with sodium methoxide.
Chemical Reactions Analysis
Types of Reactions
3,4,5-trimethoxy-N-[2-methoxy-5-methyl-4-(1H-pyrrol-1-yl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized under strong oxidative conditions.
Reduction: The carbonyl group in the benzamide can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Sodium hydride or other strong bases in aprotic solvents.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,4,5-trimethoxy-N-[2-methoxy-5-methyl-4-(1H-pyrrol-1-yl)phenyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential anti-cancer properties by inhibiting tubulin polymerization and other molecular targets.
Biological Research: It is used to investigate the biological pathways involving trimethoxyphenyl groups.
Industrial Applications: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of tubulin polymerization, which disrupts microtubule dynamics essential for cell division. It also interacts with other molecular targets such as heat shock protein 90 (Hsp90) and thioredoxin reductase (TrxR), leading to apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that also inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of genital warts and also targets tubulin.
Trimetrexate: A dihydrofolate reductase inhibitor used in chemotherapy.
Uniqueness
3,4,5-trimethoxy-N-[2-methoxy-5-methyl-4-(1H-pyrrol-1-yl)phenyl]benzamide is unique due to its combination of a trimethoxyphenyl group and a pyrrole moiety, which provides a distinct mechanism of action and potential for diverse biological activities .
Properties
Molecular Formula |
C22H24N2O5 |
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Molecular Weight |
396.4 g/mol |
IUPAC Name |
3,4,5-trimethoxy-N-(2-methoxy-5-methyl-4-pyrrol-1-ylphenyl)benzamide |
InChI |
InChI=1S/C22H24N2O5/c1-14-10-16(18(26-2)13-17(14)24-8-6-7-9-24)23-22(25)15-11-19(27-3)21(29-5)20(12-15)28-4/h6-13H,1-5H3,(H,23,25) |
InChI Key |
GHQJSJNTODYTCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N2C=CC=C2)OC)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
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